molecular formula C6H9N3O B3373967 2-(3-Oxopiperazin-1-yl)acetonitrile CAS No. 1016823-35-0

2-(3-Oxopiperazin-1-yl)acetonitrile

Cat. No.: B3373967
CAS No.: 1016823-35-0
M. Wt: 139.16 g/mol
InChI Key: WPVIOWUUAXJYOS-UHFFFAOYSA-N
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Description

2-(3-Oxopiperazin-1-yl)acetonitrile is a heterocyclic organic compound featuring a piperazine ring with a ketone and nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxopiperazin-1-yl)acetonitrile typically involves the reaction of piperazine derivatives with acetonitrile. One common method includes the cyclization of 1,2-diamine derivatives with acetonitrile under basic conditions . Another approach involves the use of azomethine ylides derived from alkyl (3-oxopiperazin-2-yl)acetates in 1,3-dipolar cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Oxopiperazin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazines, primary amines, and oxo derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

2-(3-Oxopiperazin-1-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(3-Oxopiperazin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate specific enzymes or receptors. For instance, it may undergo cycloaddition reactions to form heterocyclic systems that exhibit biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(3-Oxopiperazin-1-yl)acetonitrile is unique due to its combination of a nitrile and ketone functional group on the piperazine ring, which provides distinct reactivity and versatility in organic synthesis. This uniqueness makes it a valuable intermediate in the development of novel pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

2-(3-oxopiperazin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-1-3-9-4-2-8-6(10)5-9/h2-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIOWUUAXJYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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